molecular formula C18H31NaO2 B3025803 sodium;(9Z,11E)-octadeca-9,11-dienoate CAS No. 756499-04-4

sodium;(9Z,11E)-octadeca-9,11-dienoate

Cat. No. B3025803
CAS RN: 756499-04-4
M. Wt: 302.4 g/mol
InChI Key: AHGUYUKYUXMSJU-QSZGMOAKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium;(9Z,11E)-octadeca-9,11-dienoate” is a compound that has been found in certain food products such as tomato fruit . It has health benefits and acts as a peroxisome proliferator-activated receptor-α (PPARα) agonist .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, (S)-13-Hydroxy-9Z, 11E-octadecadienoic acid, a defensive substance in rice, was synthesized with high enantioselectivity by the reduction of the corresponding ketone with yeasts .


Chemical Reactions Analysis

The compound has shown anti-inflammatory effects in studies. For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid [13-KODE (13-oxo-ode)] derived from Salicornia herbacea L. inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing inducible NO synthase and suppressed LPS-induced tumor necrosis factor and interleukin-1β expression in RAW 264.7 macrophages .

Scientific Research Applications

Synthesis and Characterization

  • Sodium (9Z,11E)-octadeca-9,11-dienoate has been utilized in the synthesis and nuclear magnetic resonance (NMR) study of conjugated linoleic acids, highlighting its role in structural elucidation and characterization of fatty acids (Lie Ken Jie, Pasha, & Alam, 1997).

Chemical Transformations and Derivative Synthesis

  • Research has demonstrated its application in the synthesis of furanoid esters from unsaturated fatty esters, showcasing the compound's versatility in organic synthesis (Jie & Lam, 1977).
  • The compound has been used in epoxidation reactions with potassium peroxomonosulfate, leading to the formation of various epoxy derivatives, underscoring its role in chemical modification studies (Lie Ken Jie & Pasha, 1998).

Photochemical Studies

  • Its photochemical oxidation to produce unsaturated cyclic peroxides and their subsequent rearrangement to furanoid esters has been reported, indicating its use in photochemical research (Bascetta, Gunstone, & Scrimgeour, 1984).

Analytical Applications

  • It has been analyzed by 13C NMR spectroscopy for identifying isomers in fatty acid mixtures, demonstrating its importance in analytical chemistry (Davis, Neill, & Caswell, 1999).
  • Sodium borohydride reduction studies of the phenyl ester of this compound have been carried out, providing insights into the stability and reactivity of fatty acid esters (Chacón, Jamieson, & Sinclair, 1985).

Metabolic and Biochemical Studies

  • It has been involved in studies on lipid metabolism in germinating sunflower cotyledons, adding to the understanding of plant biochemistry (Gerhardt et al., 2005).

Catalysis Research

  • Research has been done on its transformation by iron(III) and copper(II) catalysis, contributing to the field of catalysis and reaction mechanisms (Haynes & Vonwiller, 1990).

Applications in Material Science and Diagnostics

  • Diagnostic applications have been explored, such as in the estimation of this compound in cervical neoplasia, indicating its potential in medical diagnostics (Singer et al., 1987).

Mechanism of Action

The compound acts as a peroxisome proliferator-activated receptor-α (PPARα) agonist . It also inhibits LPS-mediated nuclear localization of NF-κB and mitogen-activated protein kinase activation .

Safety and Hazards

The safety data sheet for a similar compound, (9Z,11E)-Octadecadienoic acid methyl ester, suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

sodium;(9Z,11E)-octadeca-9,11-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUYUKYUXMSJU-QSZGMOAKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 2
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 3
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 4
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 5
sodium;(9Z,11E)-octadeca-9,11-dienoate
Reactant of Route 6
sodium;(9Z,11E)-octadeca-9,11-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.